6-Cyclopropyl-2-{[1-(pyridine-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-Cyclopropyl-2-{[1-(pyridine-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-{[1-(pyridine-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the azetidine ring and the attachment of the pyridine and cyclopropyl groups. One common method involves the use of cyclopropylamine and pyridine-2-carboxylic acid as starting materials. These are subjected to a series of reactions, including cyclization and condensation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-{[1-(pyridine-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azetidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-Cyclopropyl-2-{[1-(pyridine-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-{[1-(pyridine-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Cyclopropyl-2-{[1-(pyridine-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
- 6-Methylpyridine-2-carboxaldehyde
Uniqueness
What sets 6-Cyclopropyl-2-{[1-(pyridine-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-(pyridine-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-16-7-6-14(13-4-5-13)19-21(16)11-12-9-20(10-12)17(23)15-3-1-2-8-18-15/h1-3,6-8,12-13H,4-5,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIWPQURKWNCOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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